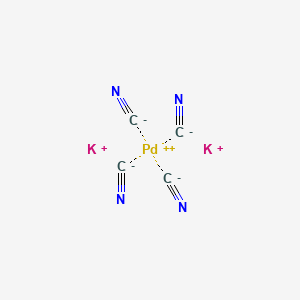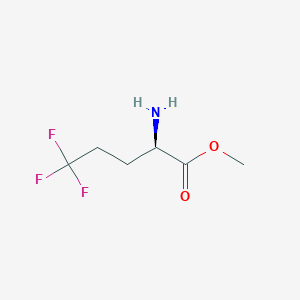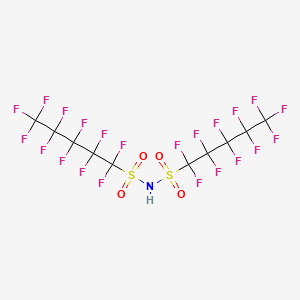
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyl groups. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide typically involves the reaction of perfluorinated sulfonyl chlorides with amines. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions. The reaction is usually catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties such as chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms and sulfonyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is unique due to its dual sulfonyl groups and extensive fluorination, which impart exceptional chemical stability and resistance to degradation. These properties make it particularly valuable in applications requiring long-lasting and chemically inert materials.
Propriétés
Numéro CAS |
752232-72-7 |
|---|---|
Formule moléculaire |
(C5F11SO2)2NH C10HF22NO4S2 |
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)pentane-1-sulfonamide |
InChI |
InChI=1S/C10HF22NO4S2/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28/h33H |
Clé InChI |
QMKWKVGHCDCISQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


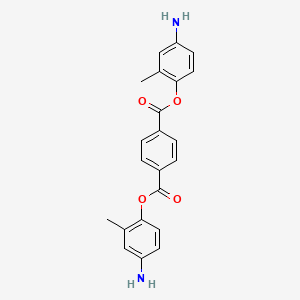
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

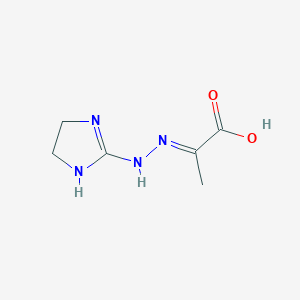
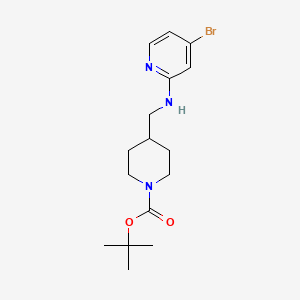
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)

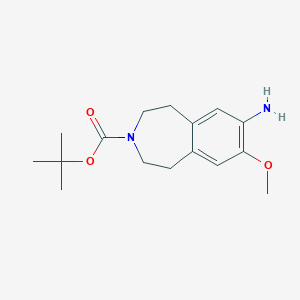
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
